molecular formula C12H9ClN4 B8278042 6-Chloro-7-methyl-8-phenyl-7H-purine

6-Chloro-7-methyl-8-phenyl-7H-purine

Cat. No. B8278042
M. Wt: 244.68 g/mol
InChI Key: GUXIALREKSTQTO-UHFFFAOYSA-N
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Patent
US08481550B2

Procedure details

A suspension of N-(4-amino-6-chloropyrimidin-5-yl)-N-methylbenzamide (0.285 g, 0.00108 mol) in phosphoryl chloride (8 mL, 0.08 mol) was heated at 115° C. overnight. The mixture was cooled, concentrated and triturated in diethyl ether to obtain 224 mg (84.4%) yellow solid. LC/MS: Rt=1.30 min, ES+ 245.08 (AA standard).
Name
N-(4-amino-6-chloropyrimidin-5-yl)-N-methylbenzamide
Quantity
0.285 g
Type
reactant
Reaction Step One
Quantity
8 mL
Type
reactant
Reaction Step One
Yield
84.4%

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[C:7]([N:8]([CH3:17])[C:9](=O)[C:10]2[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=2)=[C:6]([Cl:18])[N:5]=[CH:4][N:3]=1.P(Cl)(Cl)(Cl)=O>>[Cl:18][C:6]1[N:5]=[CH:4][N:3]=[C:2]2[C:7]=1[N:8]([CH3:17])[C:9]([C:10]1[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1)=[N:1]2

Inputs

Step One
Name
N-(4-amino-6-chloropyrimidin-5-yl)-N-methylbenzamide
Quantity
0.285 g
Type
reactant
Smiles
NC1=NC=NC(=C1N(C(C1=CC=CC=C1)=O)C)Cl
Name
Quantity
8 mL
Type
reactant
Smiles
P(=O)(Cl)(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
115 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
triturated in diethyl ether

Outcomes

Product
Name
Type
product
Smiles
ClC1=C2N(C(=NC2=NC=N1)C1=CC=CC=C1)C
Measurements
Type Value Analysis
AMOUNT: MASS 224 mg
YIELD: PERCENTYIELD 84.4%
YIELD: CALCULATEDPERCENTYIELD 84.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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